molecular formula C11H10O4 B7979689 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

Cat. No.: B7979689
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid (CAS Number: 14939-91-4) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 11 H 10 O 4 and a molecular weight of 206.19 g/mol, is characterized by its white to off-white crystalline solid form and a melting point of 196-198°C [ ][ ]. Its structure integrates a 2,3-dihydro-1,4-benzodioxin ring system, a privileged scaffold in drug discovery, with an acrylic acid functionality, making it a versatile intermediate for conjugation and further derivatization. In research applications, this compound serves as a key precursor in the synthesis of more complex molecules. Its primary value lies as a cinnamic acid derivative , also known as 3,4-Ethylenedioxycinnamic Acid, which is useful for constructing compounds with potential biological activity [ ][ ]. Researchers utilize it in coupling reactions and cyclization processes to create novel heterocyclic compounds. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure long-term stability [ ][ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals [ ].

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

The most cited method involves a two-stage condensation process:

  • Stage 1 (Base Activation):

    • Reagents: 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde, glacial acetic acid, potassium carbonate.

    • Conditions: Argon atmosphere, 0–20°C for 5 minutes.

    • Purpose: Activation of the aldehyde for nucleophilic attack.

  • Stage 2 (Condensation and Cyclization):

    • Conditions: Reflux at 165°C for 15 hours.

    • Workup:

      • Acidification with 3N HCl.

      • Extraction with ethyl acetate.

      • Washing with saturated NaHCO₃ and NaCl.

      • Drying over anhydrous MgSO₄ and solvent evaporation.

Yield: 38.9%.
Product Characterization: White solid, (E)-stereochemistry confirmed via NMR.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation:

  • Deprotonation of acetic acid by K₂CO₃ generates a nucleophilic enolate.

  • Attack on the aldehyde carbonyl forms a β-hydroxy intermediate.

  • Dehydration under reflux yields the α,β-unsaturated acrylic acid.

Alternative Method: Ring-Closing and Oxidation

Synthesis of Benzodioxane Aldehyde Intermediate

A patent (CN105801556A) describes a precursor synthesis:

  • Ring-Closing Reaction:

    • Reagents: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, KOH.

    • Conditions: Reflux in aqueous NaOH with tetrabutylammonium bromide.

    • Product: 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde.

  • Oxidation to Carboxylic Acid:

    • Reagents: KMnO₄ in water (70–80°C).

    • Yield: 90% for the carboxylic acid derivative.

Adaptability: While this method targets a carboxylic acid, substituting the oxidation step with aldol condensation could yield the acrylic acid analogue.

Comparative Analysis of Methods

Parameter Aldol Condensation Ring-Closing/Oxidation
Starting MaterialBenzodioxin aldehyde3,4-Dihydroxybenzaldehyde
Key ReagentsAcetic acid, K₂CO₃1,2-Dibromoethane, KMnO₄
Reaction Time15 hours5–7 hours
Yield38.9%90% (for carboxylic acid)
ScalabilityModerateHigh (industrial potential)
Purification ComplexityMultiple extractionsFiltration and recrystallization

Critical Factors Influencing Synthesis

Temperature and Atmosphere

  • Reflux Temperature (165°C): Essential for dehydration but risks side reactions (e.g., polymerization).

  • Inert Atmosphere (Argon): Prevents oxidation of sensitive intermediates.

Stoichiometry and Base Selection

  • Molar Ratios: Excess acetic acid (7:1 vs. aldehyde) drives condensation.

  • Base Role: K₂CO₃ facilitates enolate formation without over-oxidation.

Purification Challenges

  • Acidification: HCl addition precipitates the product but requires precise pH control.

  • Solvent Choice: Ethyl acetate minimizes co-solubility of byproducts.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing eliglustat, a glucosylceramide synthase inhibitor.

  • Material Science: The acrylic acid group enables polymerization for functional materials .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The benzodioxane ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include halogenated or nitrated benzodioxane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid exhibits significant antibacterial activity. It has been evaluated as a potential FtsZ inhibitor, which is crucial for bacterial cell division. The compound's efficacy was compared against known antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Study: Synthesis and Evaluation of Antibacterial Agents
In a study focusing on the synthesis of various derivatives of this compound, researchers demonstrated that modifications to the benzodioxin moiety could enhance antibacterial potency. The synthesized compounds were tested against several bacterial strains, revealing that certain derivatives had improved activity compared to the parent compound .

Versatile Building Block
As a synthetic intermediate, this compound is utilized in the synthesis of various complex organic molecules. Its reactivity allows it to participate in diverse chemical reactions such as esterification and amidation, making it a crucial component in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathways
A detailed investigation into the synthetic pathways involving this compound revealed multiple routes leading to the formation of valuable derivatives. For instance, the reaction of this acrylic acid with different amines yielded several new compounds with potential biological activity. The optimization of reaction conditions significantly improved yields and purity .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid involves its interaction with specific molecular targets. The benzodioxane ring can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Activities

The 1,4-benzodioxane scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid and its analogs:

Key Functional Differences

Anti-inflammatory Activity: The acetic acid analog (C10H10O4) demonstrates efficacy comparable to ibuprofen, likely due to enhanced bioavailability from the shorter alkyl chain . The pyrrole-acetic acid hybrid (C15H15NO4) outperforms ibuprofen, attributed to the pyrrole ring’s ability to stabilize free radicals and modulate COX-2 pathways .

Immunomodulatory Effects: D4476’s imidazole-pyridine structure enables selective inhibition of regulatory T-cell (Treg) differentiation, making it valuable in tuberculosis therapy . The methanol derivative (C16H16O3) acts as a scaffold for PD-1/PD-L1 inhibitors, showing high predictive potency in computational models .

Gut Microbiota Interactions: The butanoic acid analog (C12H14O4) is linked to beneficial gut bacteria (e.g., Lactobacillus) and anti-inflammatory metabolites, suggesting a role in intestinal health .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Applications
This compound 206.19 1.8 0.15 (Water) Synthetic intermediate; immunomodulators
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 194.18 1.5 0.35 (Water) Anti-inflammatory agents
D4476 412.44 3.2 <0.01 (Water) T-cell modulation; tuberculosis therapy
  • logP Trends : Increased lipophilicity in bulkier analogs (e.g., D4476) correlates with membrane permeability but reduces aqueous solubility.
  • Bioavailability : The acetic acid derivative’s higher solubility may enhance oral absorption compared to acrylic acid analogs.

Anti-inflammatory and Immunomodulatory Potential

  • This compound is a precursor in synthesizing methyl esters (e.g., QZ-6406, Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate), which are used in high-throughput drug discovery pipelines .
  • D4476 reduces bacterial load in Mycobacterium tuberculosis-infected mice by 80% when combined with Th2 inhibitors, highlighting its therapeutic synergy .

Antimicrobial Activity

  • Sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) show inhibitory activity against Gram-positive bacteria, though less potent than ciprofloxacin .

Hepatoprotective Analogs

  • Flavone derivatives with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit hepatoprotective effects comparable to silymarin in CCl4-induced liver injury models .

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₁H₉O₃
  • CAS Number : 14939-91-4

The structure features a benzodioxin moiety, which is known for conferring various biological activities to compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds containing similar scaffolds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing promising results in inhibiting bacterial growth.

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus12.5
2Escherichia coli25

These findings suggest that modifications in the benzodioxin structure can enhance antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds related to this compound have been explored in various studies. For example, certain derivatives exhibited inhibition of pro-inflammatory cytokines in cell cultures. The mechanism of action appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antioxidant Activity

Antioxidant properties were evaluated using DPPH radical scavenging assays. The compound exhibited moderate antioxidant activity with an IC50 value indicating the concentration required to scavenge 50% of free radicals.

CompoundIC50 (µM)
A86.3
B120.5

This suggests potential applications in reducing oxidative stress-related conditions.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of compounds related to this compound:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of benzodioxin derivatives and tested them against various bacterial strains. The most effective derivative showed a significant reduction in biofilm formation by S. aureus, indicating its potential use in medical device coatings.
  • Anti-diabetic Potential :
    • A study focused on synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamides and evaluating their inhibitory effects on α-glucosidase. Some compounds demonstrated promising results as potential anti-diabetic agents.

Q & A

Basic Research Question

  • Spectroscopy :
    • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzodioxin ether (C-O-C ~1250 cm⁻¹).
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and acrylic acid protons (δ 5.5–7.0 ppm for α,β-unsaturated system).
  • Crystallography :
    • Use SHELX programs ( ) for small-molecule refinement. Single-crystal X-ray diffraction (as in ) can resolve stereochemistry and confirm the acrylic acid moiety’s geometry.
    • For amorphous samples, pair powder XRD with DFT-based structural simulations .

What strategies exist for incorporating this compound into drug discovery pipelines, particularly for immunomodulation?

Advanced Research Question

  • Target Identification : The benzodioxin scaffold is associated with Th2/Treg inhibition ( ) and PD-1/PD-L1 blockade ( ). Screen against immune checkpoints using:
    • In vitro assays : IL-6/MMP3 inhibition (as in ) or T-cell polarization models.
    • Scaffold Hopping : Modify the acrylic acid group to enhance binding to hydrophobic pockets (e.g., chromenone derivatives in ).
  • SAR Studies : Test substituents on the benzodioxin ring (e.g., halogens, methyl groups) to optimize potency and selectivity .

How can computational models predict the bioactivity of this compound, and how reliable are these predictions?

Advanced Research Question

  • Model Training : Use EGNN (Edge-Augmented Graph Neural Networks) ( ) trained on PD-1/PD-L1 inhibitor datasets. Input features include molecular graphs, electrostatic potentials, and logP values.
  • Validation :
    • Cross-Validation : Assess using leave-one-cluster-out (LOCO) to avoid scaffold bias.
    • Experimental Correlation : Compare predictions with SPR (surface plasmon resonance) binding assays.
    • Limitations : Models may overpredict activity for novel scaffolds without training data, necessitating iterative refinement .

How can researchers resolve contradictions between computational predictions and experimental results for derivatives?

Advanced Research Question

  • Root Cause Analysis :
    • False Positives : Check for assay interference (e.g., compound aggregation, fluorescence quenching).
    • False Negatives : Evaluate solubility (use DLS for nanoparticle formation) or metabolic instability (e.g., esterase cleavage in ).
  • Mitigation Strategies :
    • Orthogonal Assays : Validate hits using ITC (isothermal titration calorimetry) and MST (microscale thermophoresis).
    • Structural Dynamics : Perform MD simulations to assess binding pocket flexibility (e.g., using GROMACS).
    • Data Reconciliation : Apply Bayesian models to integrate conflicting datasets and prioritize resynthesis .

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